molecular formula C11H13NO B6260928 3-(4-methylphenyl)pyrrolidin-2-one CAS No. 1267103-44-5

3-(4-methylphenyl)pyrrolidin-2-one

Cat. No. B6260928
CAS RN: 1267103-44-5
M. Wt: 175.2
InChI Key:
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Description

3-(4-methylphenyl)pyrrolidin-2-one belongs to the class of organic compounds known as phenylpyrrolidines. These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrolidine ring through a CC or CN bond . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of 3-(4-methylphenyl)pyrrolidin-2-one is characterized by a five-membered pyrrolidine ring. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring . The crystal structure of a similar compound, (3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone, has been reported .


Chemical Reactions Analysis

While specific chemical reactions involving 3-(4-methylphenyl)pyrrolidin-2-one are not available, pyrrolidine compounds can undergo various reactions. For instance, they can be obtained by the reaction of 2-(3-methylthiophen-2-yl)succinic acid with aminoalkylmorpholine or 1-(3-aminopropyl)-4-phenylpiperazine . Another study presents a selective synthesis of pyrrolidin-2-ones via cascade reactions of N-substituted piperidines .

Safety and Hazards

The safety data sheet for a related compound, 3-bromo-1-(4-methylphenyl)pyrrolidin-2-one, indicates that it should be stored at room temperature and that it poses hazards including skin and eye irritation, and respiratory system toxicity .

Future Directions

The pyrrolidine scaffold is of great interest in drug discovery due to its versatility and the possibility of generating structural diversity . Therefore, the design of new pyrrolidine compounds, including 3-(4-methylphenyl)pyrrolidin-2-one, with different biological profiles could be a promising direction for future research .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-(4-methylphenyl)pyrrolidin-2-one can be achieved through a multi-step process involving the reaction of appropriate starting materials.", "Starting Materials": [ "4-methylbenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "sodium ethoxide", "acetic anhydride", "pyrrolidine" ], "Reaction": [ "Step 1: Condensation of 4-methylbenzaldehyde and ethyl acetoacetate in the presence of ammonium acetate to form 4-methyl-3-oxobutanoic acid ethyl ester.", "Step 2: Decarboxylation of 4-methyl-3-oxobutanoic acid ethyl ester with sodium ethoxide to form 4-methylacetophenone.", "Step 3: Friedel-Crafts acylation of 4-methylacetophenone with acetic anhydride in the presence of aluminum chloride to form 4-methylacetophenone acetate.", "Step 4: Hydrolysis of 4-methylacetophenone acetate with aqueous sodium hydroxide to form 4-methylacetophenone.", "Step 5: Cyclization of 4-methylacetophenone with pyrrolidine in the presence of acetic acid to form 3-(4-methylphenyl)pyrrolidin-2-one." ] }

CAS RN

1267103-44-5

Product Name

3-(4-methylphenyl)pyrrolidin-2-one

Molecular Formula

C11H13NO

Molecular Weight

175.2

Purity

95

Origin of Product

United States

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